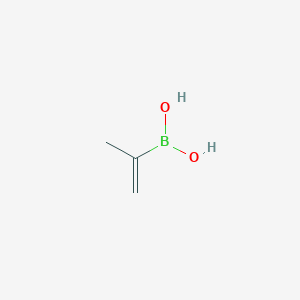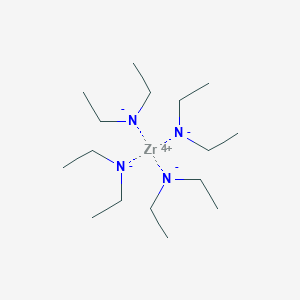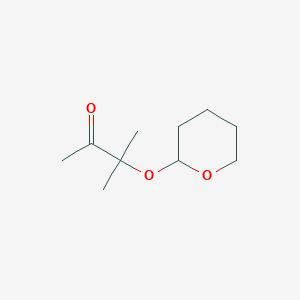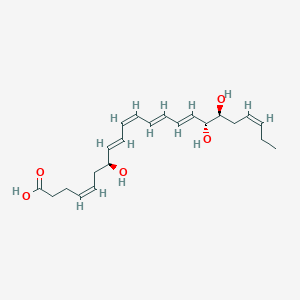
4-Benzyloxypropiophenone
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzyloxypropiophenone has been explored through various methods, aiming for efficiency and environmental friendliness. One notable method involves liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC), which presents a green chemistry approach by minimizing waste. This method uses benzyl chloride, 4-hydroxypropiophenone, and sodium hydroxide, with tetra butyl ammonium bromide (TBAB) as the catalyst. The L-L-L PTC method is distinguished by the formation of a separate phase by the catalyst, allowing for easy separation and reuse, thus emphasizing sustainability in chemical synthesis (Yadav & Sowbna, 2012).
Scientific Research Applications
Green Chemistry in Synthesis
4-Benzyloxypropiophenone is recognized for its application in the synthesis of pharmaceuticals like Ifenprodil and Buphenine, utilizing environmentally friendly methodologies. The innovative approach using liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC) with tetra butyl ammonium bromide (TBAB) as a catalyst highlights a significant leap towards green chemistry. This method not only simplifies the synthesis process but also minimizes waste production, showcasing a commitment to sustainable chemical practices (Yadav & Sowbna, 2012).
Environmental Degradation Studies
Research on the degradation mechanisms of environmentally persistent compounds like 4-bromophenol, which shares structural similarities with 4-Benzyloxypropiophenone, emphasizes the importance of understanding the environmental fate of these compounds. The use of electrochemical methods for degradation, featuring Pd–Fe/graphene catalytic cathodes, presents a potential pathway for mitigating the environmental impact of such compounds. This study provides a framework for exploring the degradation pathways of 4-Benzyloxypropiophenone in aquatic environments, contributing to environmental protection efforts (Xu et al., 2018).
Endocrine Disruption and Toxicity Assessment
Investigations into the effects of endocrine-disrupting compounds (EDCs) like nonylphenol analogs highlight the potential health risks associated with exposure to compounds structurally related to 4-Benzyloxypropiophenone. These studies underscore the need for comprehensive toxicity assessment and regulation of such chemicals to protect human health and the environment. The findings suggest the imperative to scrutinize 4-Benzyloxypropiophenone for similar endocrine-disrupting activities and its implications for public health (Hossaini et al., 2003).
Advanced Materials Development
The synthesis of nitrogen-doped microporous carbons from benzoxazine resins, including those derived from phenols like 4-Benzyloxypropiophenone, showcases the material's application in carbon dioxide capture. This research demonstrates the potential of 4-Benzyloxypropiophenone derivatives in developing new materials for environmental remediation and energy applications, marking a significant contribution to the field of material science (Wu, Mohamed, & Kuo, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-16(17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGSOJYHVTNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196343 | |
| Record name | p-Benzyloxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxypropiophenone | |
CAS RN |
4495-66-3 | |
| Record name | 1-[4-(Phenylmethoxy)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4495-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzyloxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004495663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4495-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzyloxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-benzyloxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyloxypropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AE8SS5B76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)




![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)
![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)
